2-Amino-6-(pentafluoroethylthio)benzonitrile, 97%
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Description
2-Amino-6-(pentafluoroethylthio)benzonitrile, 97% (2-APFETBN) is a synthetic organic compound that has been used in various scientific research applications. It is a colorless, water-soluble, and volatile liquid with a pungent odor. 2-APFETBN has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. Additionally, its use has been explored in the fields of biochemistry, pharmacology, and molecular biology.
Scientific Research Applications
C9H5F5N2S C_9H_5F_5N_2S C9H5F5N2S
and a molecular weight of 268.21 g/mol , has garnered attention for its unique properties and versatility in various scientific fields.Pharmaceutical Research
2-Amino-6-(pentafluoroethylthio)benzonitrile: is utilized in pharmaceutical research for the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, aiding in the discovery of compounds with potential medicinal properties. It serves as a reference standard in pharmacological testing to ensure the accuracy and reliability of experimental results .
properties
IUPAC Name |
2-amino-6-(1,1,2,2,2-pentafluoroethylsulfanyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5N2S/c10-8(11,12)9(13,14)17-7-3-1-2-6(16)5(7)4-15/h1-3H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAFJAONZGYXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(C(F)(F)F)(F)F)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199245 |
Source
|
Record name | 2-Amino-6-[(1,1,2,2,2-pentafluoroethyl)thio]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(pentafluoroethylthio)benzonitrile | |
CAS RN |
1159512-51-2 |
Source
|
Record name | 2-Amino-6-[(1,1,2,2,2-pentafluoroethyl)thio]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-[(1,1,2,2,2-pentafluoroethyl)thio]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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